molecular formula C22H19N3O2S B3478673 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-furylmethyl)acetamide

2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-furylmethyl)acetamide

Cat. No.: B3478673
M. Wt: 389.5 g/mol
InChI Key: FOVCLSNJVDVHKL-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.11979803 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

SMR000144030, also known as 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-furylmethyl)acetamide, is a compound that primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and airflow .

Mode of Action

SMR000144030 acts as an agonist of the beta-2 adrenergic receptor . By binding to this receptor, it triggers a series of intracellular events leading to the relaxation of bronchial smooth muscle, resulting in bronchodilation and increased airflow .

Biochemical Pathways

The activation of the beta-2 adrenergic receptor by SMR000144030 leads to the stimulation of adenylate cyclase via G-protein coupled receptor signaling . This results in an increase in cyclic AMP levels within the cell, which in turn activates protein kinase A. The activated protein kinase A then phosphorylates various target proteins, leading to relaxation of bronchial smooth muscle .

Pharmacokinetics

Similar compounds have been shown to exhibit time-dependent pharmacokinetics, with systemic exposure decreasing with repeated administration . This is thought to be due to increased hepatic clearance, potentially mediated by increased hepatic uptake .

Result of Action

The primary result of SMR000144030’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation and increased airflow . This can help alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of SMR000144030. For instance, temperature fluctuations can affect the compound’s stability and efficacy . Additionally, the compound’s action can be influenced by the pH of its environment

Properties

IUPAC Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c26-19(23-14-18-12-7-13-27-18)15-28-22-24-20(16-8-3-1-4-9-16)21(25-22)17-10-5-2-6-11-17/h1-13H,14-15H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVCLSNJVDVHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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